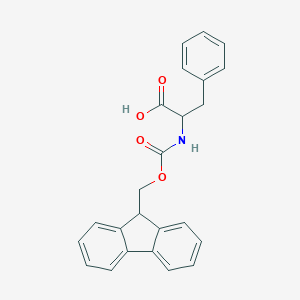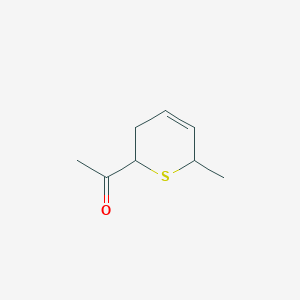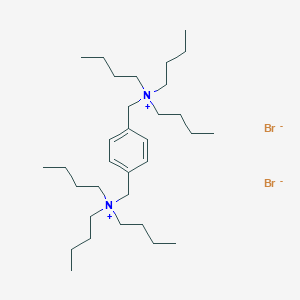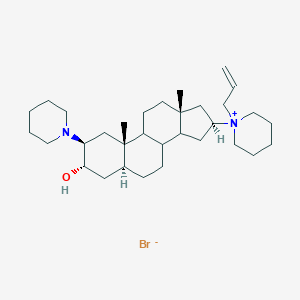
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide, also known as 5-HTP, is an amino acid that is naturally produced by the body from the essential amino acid tryptophan. It is a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In recent years, 5-HTP has gained attention for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders.
Wirkmechanismus
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
In addition to its effects on mood and sleep, 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce appetite and promote weight loss, possibly through its effects on serotonin levels. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively safe and easy to work with. One limitation is that it can be difficult to control the levels of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in the body, as it is rapidly converted to serotonin.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in treating fibromyalgia, as it has been shown to reduce pain and improve sleep quality in patients with this condition. Additionally, there is ongoing research into the use of 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide in treating obesity, as it has been shown to reduce appetite and promote weight loss.
Wissenschaftliche Forschungsanwendungen
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide has been studied extensively for its potential therapeutic applications in treating a variety of neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, insomnia, and migraine headaches. It has also been studied for its potential use in treating Parkinson's disease, fibromyalgia, and obesity.
Eigenschaften
CAS-Nummer |
101544-49-4 |
|---|---|
Produktname |
5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide |
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
5-(2-amino-1-hydroxyethyl)-1H-indole-7-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-5-9(15)7-3-6-1-2-14-10(6)8(4-7)11(13)16/h1-4,9,14-15H,5,12H2,(H2,13,16) |
InChI-Schlüssel |
GHZFFYJKVKWIPM-UHFFFAOYSA-N |
SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
Kanonische SMILES |
C1=CNC2=C(C=C(C=C21)C(CN)O)C(=O)N |
Synonyme |
5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide AY 30191 AY-30191 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)








![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)


